4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

Descripción general

Descripción

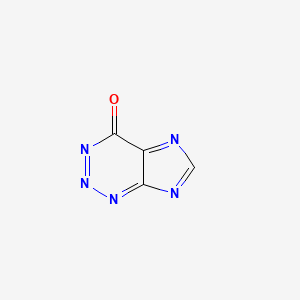

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is a useful research compound. Its molecular formula is C4HN5O and its molecular weight is 135.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Imidazo[4,5-d]triazin-4-one is a complex compound with potential therapeutic applications

Mode of Action

It’s known that the compound is synthesized from starting imidazoles in three linear steps . The synthetic sequence begins with an electrophilic amination

Biochemical Pathways

The compound is synthesized from starting imidazoles , which are known to be involved in various biochemical pathways

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Action Environment

It’s known that the compound is synthesized under specific conditions , suggesting that its action may be influenced by certain environmental factors

Análisis Bioquímico

Biochemical Properties

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It is known to modulate the activity of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins . Additionally, this compound can interact with advanced glycation end products (AGEs) and post-translational modifications of amino acids, influencing their biochemical pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its biochemical activity .

Actividad Biológica

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and triazine ring structure, which is characteristic of many biologically active nitrogen-containing heterocycles. The presence of a carbonyl group (4-oxo) enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving reactions with readily available precursors. A typical synthesis might include the reaction of 2-amino-5-nitrotriazole with an aldehyde or ketone in methanol, followed by refluxing to yield the desired product.

Key Structural Data

- Molecular Formula : C₇H₅N₅O

- Molecular Weight : 165.15 g/mol

- Structural Features : Contains a fused imidazole and triazine ring with a carbonyl group.

Antimicrobial Properties

Research indicates that derivatives of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exhibit significant antimicrobial activity. These compounds have been shown to inhibit bacterial growth by interfering with metabolic pathways. For example, studies have demonstrated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy .

| Compound | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | E. coli | 16 | 32 |

| Bacillus cereus | 18 | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. For instance, certain analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 8.3 | Enzyme inhibition |

The biological activity of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is largely attributed to its ability to interact with various biological targets. The nitrogen atoms in its structure facilitate hydrogen bonding and coordination with metal ions, which are crucial for enzyme function. This interaction can lead to the inhibition of key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Study : A study conducted by Akhtar et al. synthesized several derivatives of imidazo compounds and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that some derivatives showed potent activity comparable to established antibiotics .

- Anticancer Research : In a recent study published in MDPI, researchers synthesized a series of imidazo derivatives and tested their cytotoxic effects on various cancer cell lines. The findings revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, research indicates that these derivatives inhibit bacterial growth by disrupting metabolic pathways essential for bacterial survival .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Derivative A | E. coli | Inhibition of growth |

| Derivative B | P. aeruginosa | Antimicrobial activity |

Anticancer Properties

The anticancer potential of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- derivatives has also been explored. Some studies report significant cytotoxic effects against breast cancer cell lines (e.g., MCF7 and HCC1937), where certain derivatives induce apoptosis and inhibit cell proliferation through modulation of the EGFR signaling pathway .

| Study | Cell Line | Effect |

|---|---|---|

| Study A | MCF7 | Induces apoptosis |

| Study B | HCC1937 | Inhibits cell migration |

Synthesis and Characterization

The synthesis of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- can be achieved through various methodologies, often involving reactions between readily available precursors such as 2-amino-5-nitrotriazole and aldehydes or ketones in methanol under reflux conditions. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Biochemical Interactions

The mechanism by which 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exerts its biological effects involves interaction with specific enzymes and receptors. The nitrogen atoms within the structure facilitate hydrogen bonding and coordination with metal ions, enhancing its biological activity .

Cellular Effects

Research indicates that this compound modulates various cellular processes including gene expression related to oxidative stress response and apoptosis . Its stability under physiological conditions allows it to maintain activity over time, although degradation may reduce efficacy.

Material Science Applications

Beyond medicinal chemistry, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is being investigated for its potential in materials science due to its unique electronic properties. Derivatives have been explored for applications in organic electronics and photonic devices owing to their luminescent characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives demonstrated their effectiveness as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazo-triazine core could enhance activity against resistant strains.

Case Study 2: Anticancer Potential

In vitro studies assessing the cytotoxic effects of specific derivatives on breast cancer cells revealed that certain modifications led to improved selectivity and potency compared to standard treatments.

Propiedades

IUPAC Name |

imidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYHVZICHKCLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NN=NC(=O)C2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213601 | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63907-29-9 | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063907299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.